molecular formula C24H19N3O2 B6051889 N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide

N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide

Cat. No.: B6051889
M. Wt: 381.4 g/mol
InChI Key: VIUSTGIFDKVVTK-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide is a quinoline-based carboxamide derivative characterized by a 2-phenyl substituent on the quinoline core and a 3-acetylamino phenyl group on the carboxamide side chain. Quinoline carboxamides are notable for their versatility in medicinal chemistry, particularly in antimicrobial and receptor-targeting applications .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-16(28)25-18-10-7-11-19(14-18)26-24(29)21-15-23(17-8-3-2-4-9-17)27-22-13-6-5-12-20(21)22/h2-15H,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUSTGIFDKVVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group reacts with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

STAT3 Inhibition

One of the most significant applications of this compound is its role as a STAT3 inhibitor . Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, contributing to tumor growth and survival. Inhibition of STAT3 can lead to reduced proliferation and increased apoptosis in cancer cells.

  • Mechanism of Action : The compound binds to the SH2 domain of STAT3, preventing its activation and subsequent transcriptional activity. This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation .
  • Case Studies : Research has demonstrated that derivatives of quinolinecarboxamide exhibit potent anti-cancer activity through STAT3 inhibition. For instance, studies have shown that compounds similar to N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide can significantly reduce tumor growth in xenograft models .

Antimicrobial Activity

Another area of application for this compound is its potential antimicrobial properties. Quinoline derivatives have been investigated for their effectiveness against various pathogens.

  • Research Findings : Some studies indicate that quinolinecarboxamide derivatives possess activity against both bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Data Tables

Application Mechanism Research Findings
STAT3 InhibitionBinds SH2 domain of STAT3Reduces tumor growth in xenograft models
Antimicrobial ActivityDisrupts microbial cell functionEffective against various bacterial strains

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide, highlighting substituent variations and their impacts:

Compound Name Core Structure Modifications Key Substituents Melting Point (°C) Purity (%) Biological Activity Reference
N-(4-Acetamidophenyl)-2-(3-methoxyphenyl)-quinoline-4-carboxamide Quinoline-4-carboxamide 2-(3-methoxyphenyl), 4-acetamidophenyl Not reported Not reported Not reported
N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives Quinoline-4-carboxamide 2-phenyl, dimethylaminoalkyl side chains 171.5–189.4 97.6–98.8 Antibacterial (MIC: 2–16 µg/mL)
3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide Quinoline-4-carboxamide 3-hydroxy, 2-phenyl, 1-phenylpropylamide Not reported Not reported Not reported
2-(3-Methoxyphenyl)-N-phenyl-4-quinolinecarboxamide Quinoline-4-carboxamide 2-(3-methoxyphenyl), N-phenyl Not reported Not reported Not reported

Key Observations :

  • Substituent Position: The position of substituents on the quinoline ring (e.g., 2-phenyl vs. 3-hydroxy) significantly affects polarity and solubility. For example, hydroxyl groups (as in ) enhance hydrophilicity, while methoxy or acetamido groups () may improve membrane permeability .
  • Side Chain Diversity: Derivatives with dimethylamino or morpholine-containing side chains () exhibit higher melting points (171–189°C) and enhanced antibacterial activity compared to simpler alkylamide analogs, likely due to improved intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The acetylamino group enhances solubility and bioavailability, while the phenyl substituents may influence interactions with biological targets.

This compound primarily acts as a competitive antagonist for specific receptors, such as the human neurokinin-3 receptor (hNK-3). By binding to these receptors, it blocks the action of endogenous ligands like neurokinin B, which is crucial for various physiological processes including pain perception and neurogenic inflammation.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. A study evaluating various substituted phenyl derivatives found that modifications in the phenyl ring significantly impacted antimicrobial efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundModerateLowModerate

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, quinoline-based compounds have shown effectiveness against various cancer cell lines by disrupting cellular signaling pathways essential for cell proliferation .

Case Studies

  • Antimicrobial Evaluation : In a study involving various N-substituted phenyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that while it was less effective against Gram-negative bacteria, it showed promising activity against Gram-positive strains .
  • Anticancer Activity : A series of experiments highlighted the ability of quinoline derivatives to induce apoptosis in human cancer cell lines. The compound's structural features were linked to its ability to interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells .

Research Findings

Recent studies have utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity of compounds similar to this compound. These models suggest that lipophilicity and electronic properties are critical determinants of antimicrobial efficacy and receptor binding affinity .

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